![molecular formula C25H28N4O4S2 B2755418 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-53-0](/img/structure/B2755418.png)
6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4S2 and its molecular weight is 512.64. The purity is usually 95%.
BenchChem offers high-quality 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research into thieno[2,3-b]pyridine derivatives, which share structural similarities with the specified compound, has demonstrated their potential as antimicrobial agents. The synthesis of these compounds involves reactions with aromatic aldehydes or cycloalkanones, leading to derivatives that have been screened for in vitro antimicrobial activities. These activities suggest the potential of such compounds in developing new treatments for microbial infections (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Chemical Synthesis Advances
The compound is part of a broader category of chemicals undergoing various synthesis processes to explore their biological activities and chemical properties. For instance, studies have highlighted the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted methods. These methods offer higher yields in shorter times, underscoring the efficiency of modern synthesis techniques in creating biologically active compounds with potential applications in drug development and other fields (Youssef, Azab, & Youssef, 2012).
Structural and Reactivity Studies
Research has also focused on understanding the reactivity and structural characteristics of related thieno[2,3-b]pyridine derivatives. Studies involving reactions with ortho-formylbenzoic acid, for example, have led to the creation of angular and linear isoindole diones. These investigations not only shed light on the compound's chemical behavior but also pave the way for synthesizing novel compounds with unique properties (Vasilin et al., 2015).
Modification and Derivatization
The modification of pyridine-3-carboxamide by radical substitution is another area of interest. Such modifications have led to the creation of alkylated products with distinct chemical properties. This research highlights the versatility of the compound's chemical structure, allowing for a variety of modifications that could lead to new pharmacological applications or insights into chemical reactivity (Tada & Yokoi, 1989).
properties
IUPAC Name |
2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-16(2)29-14-13-20-21(15-29)34-25(22(20)23(26)30)27-24(31)17-9-11-19(12-10-17)35(32,33)28(3)18-7-5-4-6-8-18/h4-12,16H,13-15H2,1-3H3,(H2,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMOGMBWEPBXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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